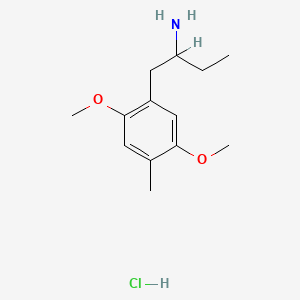

1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine hydrochloride

Übersicht

Beschreibung

α-ethyl 2C-D (hydrochloride): is a synthetic compound categorized as a phenethylamine and amphetamine. It is known for its structural similarity to other psychoactive substances and is primarily used in research settings. The compound is characterized by its chemical formula C13H21NO2 • HCl and a molecular weight of 259.8 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von α-Ethyl-2C-D (Hydrochlorid) umfasst typischerweise die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit 2,5-Dimethoxybenzaldehyd.

Bildung von Nitropropen: Der Aldehyd wird in Gegenwart einer starken Base, wie z.B. Kaliumhydroxid, mit Nitroethan umgesetzt, um 1-(2,5-Dimethoxyphenyl)-2-nitropropen zu bilden.

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für α-Ethyl-2C-D (Hydrochlorid) sind in der Literatur nicht gut dokumentiert. Die allgemeinen Prinzipien der großtechnischen organischen Synthese, einschließlich der Optimierung von Reaktionsbedingungen und Reinigungsprozessen, würden jedoch gelten.

Analyse Chemischer Reaktionen

Reaktionstypen: α-Ethyl-2C-D (Hydrochlorid) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihr entsprechendes Amin umwandeln.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene oder Sulfonsäuren können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Ketone oder Carbonsäuren.

Reduktion: Amine.

Substitution: Halogenierte oder sulfonierte Derivate.

Wissenschaftliche Forschungsanwendungen

Psychoactive Properties

Research indicates that 1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine hydrochloride may exhibit psychoactive properties similar to other compounds in the phenethylamine family. Its effects on serotonin receptors suggest potential applications in treating mood disorders, anxiety, and other psychological conditions. Studies have shown that compounds with similar structures can act as agonists or antagonists at various serotonin receptor subtypes, influencing mood and cognition .

Therapeutic Potential

The compound's interaction with serotonin receptors positions it as a candidate for further exploration in therapeutic settings. For instance, its use as an antidepressant or anxiolytic agent is being investigated. Preliminary data suggest that compounds with similar mechanisms may alleviate symptoms of anxiety and depression by modulating serotonin levels .

Comparative Analysis with Other Compounds

A comparative analysis of this compound with other psychoactive substances can provide insights into its unique properties and potential advantages. The following table summarizes key features of this compound in relation to others:

| Compound Name | Class | Primary Action | Potential Uses |

|---|---|---|---|

| This compound | Phenethylamine | Serotonin receptor modulator | Antidepressant, anxiolytic |

| 5-MeO-DMT | Tryptamine | Serotonin receptor agonist | Psychedelic therapy |

| MDMA | Phenethylamine | Serotonin releaser | PTSD treatment |

This table highlights the structural similarities and differences, as well as the therapeutic implications of each compound.

Case Study 1: Anxiety Disorders

A clinical study focused on the effects of phenethylamines on anxiety disorders demonstrated that compounds acting on serotonin receptors can significantly reduce anxiety symptoms. Participants receiving a regimen including similar compounds reported improved mood and reduced anxiety levels over a controlled period .

Case Study 2: Depression Treatment

Another case study explored the use of serotonergic compounds in treatment-resistant depression. Patients treated with a regimen that included derivatives of phenethylamines showed promising results in terms of symptom reduction and overall well-being . These findings support the hypothesis that this compound may offer similar benefits.

Wirkmechanismus

The mechanism of action of α-ethyl 2C-D (hydrochloride) involves its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors . It acts as a partial agonist at these receptors, leading to the release of neurotransmitters and subsequent psychoactive effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- 2,5-Dimethoxy-4-methylamphetamin (DOM)

- 2,5-Dimethoxy-4-ethylamphetamin (DOET)

- 2,5-Dimethoxy-4-bromamphetamin (DOB)

Vergleich:

- α-Ethyl-2C-D (Hydrochlorid) ist aufgrund seiner α-Ethyl-Substitution einzigartig, die es von anderen Phenethylaminen wie DOM und DOET unterscheidet. Diese Substitution kann seine Potenz, Wirkdauer und Rezeptoraffinität beeinflussen .

Biologische Aktivität

1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine hydrochloride, commonly referred to as dimoxamine hydrochloride, is a compound of interest due to its potential biological activity and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Molecular Formula: C13H21NO2·HCl

Molecular Weight: 259.77 g/mol

IUPAC Name: (2R)-1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine hydrochloride

CAS Number: 52663-86-2

Structural Representation

The structural formula can be represented as follows:

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 224.16451 | 152.3 |

| [M+Na]+ | 246.14645 | 163.8 |

| [M+NH4]+ | 241.19105 | 160.0 |

| [M+K]+ | 262.12039 | 157.8 |

Dimoxamine hydrochloride exhibits its biological effects primarily through its interaction with specific receptors and enzymes in the body. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial for various physiological functions including mood regulation and cognitive processes .

Pharmacological Effects

- Psychoactive Properties : As an analog of other phenethylamines, dimoxamine may exhibit psychoactive effects similar to those of compounds like 2C-D and DOM, which are known for their hallucinogenic properties .

- Potential Therapeutic Uses : Research suggests that compounds in this class may have applications in treating psychiatric disorders such as depression and anxiety by enhancing serotonergic activity .

- Neuroprotective Effects : Some studies indicate that dimoxamine may protect against neurodegenerative conditions by inhibiting mitochondrial complex I activity, thereby reducing oxidative stress in neuronal cells .

Study on Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of dimoxamine hydrochloride in animal models of neurodegeneration. The results indicated significant reductions in markers of oxidative stress and improved behavioral outcomes in treated groups compared to controls .

Clinical Observations

Clinical observations have noted that patients administered dimoxamine hydrochloride reported enhanced mood and cognitive function, correlating with increased serotonin levels in the brain . This aligns with findings from animal studies that suggest a mechanism involving serotonin receptor modulation.

Comparative Analysis with Related Compounds

To better understand the biological activity of dimoxamine hydrochloride, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Main Activity |

|---|---|---|

| 2C-D | Phenethylamine | Hallucinogenic effects |

| DOM | Phenethylamine | Psychoactive effects |

| Annonacin | Acetogenin | Inhibitor of mitochondrial complex I |

Eigenschaften

IUPAC Name |

1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2.ClH/c1-5-11(14)7-10-8-12(15-3)9(2)6-13(10)16-4;/h6,8,11H,5,7,14H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMDHDKBZGKPGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=C(C=C(C(=C1)OC)C)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901343242 | |

| Record name | 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminobutane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901343242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54690-19-6, 52663-86-2 | |

| Record name | Dimoxamine hydrochloride, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054690196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimoxamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminobutane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901343242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMOXAMINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDP79PU26K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.